molecular formula C7H14O4S B2453997 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione CAS No. 2137780-70-0

4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione

Cat. No.: B2453997
CAS No.: 2137780-70-0
M. Wt: 194.25
InChI Key: MZQUSTJXYYBJOE-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25. The purity is usually 95%.
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Scientific Research Applications

  • Herbicide Development : A study by He et al. (2019) focused on developing new molecular scaffolds for herbicide development, specifically targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. They designed a series of compounds by hybridizing certain molecular fragments, including isoindoline-1,3-dione, showing promising HPPD inhibitory activity.

  • Ring-Opening Polymerization : The work of Thillaye du Boullay et al. (2010) investigated the organo-catalyzed ring-opening polymerization of a compound derived from glutamic acid, highlighting the potential of these types of reactions in creating polymers with various applications.

  • Antiviral Research : In antiviral research, Ellis et al. (2008) discovered a novel class of inhibitors for HCV NS5B polymerase, demonstrating the utility of related dione compounds in developing antiviral drugs.

  • Thiamine Diphosphate Enzyme Family Study : A study by Steinbach et al. (2011) explored the cyclohexane-1,2-dione hydrolase (CDH), a novel member of the thiamine diphosphate enzyme family. This study contributes to our understanding of enzyme mechanisms involving cyclic aliphatic compounds.

  • Chemical Synthesis and Herbicide Activity : Research by Wang et al. (2016) focused on synthesizing a series of compounds as potential herbicides. They demonstrated that some of these compounds have potent herbicidal activity and good crop safety.

Mechanism of Action

Target of Action

It is known to be used as a photo-initiator in the synthesis of certain polymers .

Mode of Action

As a photo-initiator, 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione absorbs light and undergoes a chemical reaction to produce reactive species. These reactive species can initiate a polymerization reaction, leading to the formation of a polymer .

Biochemical Pathways

Its role as a photo-initiator suggests that it may be involved in the polymerization pathways, particularly in the formation of polyacrylamide-grafted chitosan nanoparticles .

Result of Action

The primary result of the action of this compound is the initiation of polymerization reactions when exposed to light. This leads to the formation of polymers, such as polyacrylamide-grafted chitosan nanoparticles .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. As a photo-initiator, its activity is triggered by light exposure. Moreover, the temperature can affect the rate of the polymerization reaction .

Properties

IUPAC Name

2-(1,1-dioxothian-4-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQUSTJXYYBJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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